molecular formula C4H4INO2 B140639 N-Iodosuccinimide CAS No. 516-12-1

N-Iodosuccinimide

Cat. No.: B140639
CAS No.: 516-12-1
M. Wt: 224.98 g/mol
InChI Key: LQZMLBORDGWNPD-UHFFFAOYSA-N
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Description

N-Iodosuccinimide is a pivotal reagent in synthetic chemistry, renowned for its versatility and efficiency. It is primarily used as an iodinating agent, facilitating the incorporation of iodine into various substrates. This compound is characterized by its unique structure, where an iodine atom is bonded to the nitrogen atom of succinimide. This structure is crucial for its reactivity and stability, making it an essential reagent in organic chemistry .

Mechanism of Action

Target of Action

N-Iodosuccinimide (NIS) is primarily used as an iodinating agent in organic chemistry . Its primary targets are various electrophilic iodinations and it serves as a source for iodine in radical reactions . It is particularly effective in the iodination of alkenes .

Mode of Action

NIS interacts with its targets through electrophilic iodination . It is activated by various catalysts, such as trifluoroacetic acid , iron (III) triflimide , and silver (I) triflimide , which enable efficient iodination of a wide range of substrates under mild conditions .

Biochemical Pathways

NIS affects the iodination pathway in organic chemistry . It enables the regioselective iodination of various substrates, including aromatic compounds , anisoles, anilines, acetanilides , and phenol derivatives . It also promotes the position-selective intramolecular C-H amination of aliphatic groups (Hofmann-Löffler reaction) employing sulfonimides as nitrogen sources .

Pharmacokinetics

Its reactivity and the speed of its reactions can be influenced by the choice of catalyst and solvent .

Result of Action

The result of NIS’s action is the iodination of its target compounds . This can lead to the formation of new compounds with different properties. For example, it can convert vinyl silane and vinyl stanne into corresponding vinyl iodides . It also enables the synthesis of α-iodo/bromo-α,β-unsaturated aldehydes/ketones directly from propargylic alcohols .

Action Environment

The action of NIS can be influenced by environmental factors such as the presence of catalysts and the choice of solvent . For instance, the use of a hexafluoroisopropanol as solvent enables a mild and regioselective halogenation of a broad range of arenes and heterocycles with N-halosuccinimides . Furthermore, NIS can function under solvent-free reaction conditions, making it a greener choice for certain reactions .

Preparation Methods

The synthesis of N-Iodosuccinimide is a straightforward procedure that primarily involves the reaction of succinimide with iodine in the presence of an oxidizing agent. Typically, hydrogen peroxide or sodium hypochlorite serves as the oxidizer, facilitating the effective iodination of succinimide . Industrially, the preparation of this compound can also involve the reaction of silver succinimide with iodine in a solvent medium . This method ensures high-purity this compound and allows for scalability in industrial production.

Chemical Reactions Analysis

N-Iodosuccinimide undergoes various types of reactions, including:

Major products formed from these reactions include iodoarenes, vinyl iodides, and iodinated heterocycles .

Comparison with Similar Compounds

N-Iodosuccinimide is similar to other N-halosuccinimides, such as N-chlorosuccinimide and N-bromosuccinimide. it is unique in its ability to selectively introduce iodine into organic molecules under mild conditions . This makes it a preferred choice for iodination reactions compared to its counterparts. Similar compounds include:

This compound’s unique reactivity and stability make it an invaluable tool in synthetic chemistry, distinguishing it from other halogenating agents.

Properties

IUPAC Name

1-iodopyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INO2/c5-6-3(7)1-2-4(6)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZMLBORDGWNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199550
Record name N-Iodosuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516-12-1
Record name N-Iodosuccinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Iodosuccinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Iodosuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodopyrrolidine-2,5-dione
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-IODOSUCCINIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3COS3X3N4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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